N~2~-(4-chlorophenyl)-N~4~-cyclohexyl-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N2-(4-CHLOROPHENYL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a cyclohexyl group, and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-CHLOROPHENYL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Chlorophenyl and Cyclohexyl Groups: The chlorophenyl and cyclohexyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-(4-CHLOROPHENYL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), strong bases (sodium hydride, potassium tert-butoxide).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds.
Hydrolysis: Amines and carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N2-(4-CHLOROPHENYL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
N2-(4-BROMOPHENYL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE: Similar structure but with a bromine atom instead of chlorine.
N2-(4-METHOXYPHENYL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
N2-(4-CHLOROPHENYL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and binding affinity to molecular targets
Properties
Molecular Formula |
C16H19ClN6O2 |
---|---|
Molecular Weight |
362.81 g/mol |
IUPAC Name |
2-N-(4-chlorophenyl)-4-N-cyclohexyl-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H19ClN6O2/c17-10-6-8-12(9-7-10)20-16-21-14(18)13(23(24)25)15(22-16)19-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H4,18,19,20,21,22) |
InChI Key |
KSVAENYLABVXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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